4-[(Z)-prop-1-enyl]benzaldehyde
Description
4-[(Z)-Prop-1-enyl]benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted at the para position with a (Z)-configured prop-1-enyl group. The Z stereochemistry indicates that the higher-priority groups (the benzaldehyde and the terminal methyl of the propenyl chain) are on the same side of the double bond, leading to distinct steric and electronic properties. This compound is of interest in organic synthesis due to its reactive aldehyde group and the conjugated alkene system, which participates in cycloadditions, nucleophilic additions, and polymerization reactions.
Properties
CAS No. |
169030-20-0 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.189 |
IUPAC Name |
4-[(Z)-prop-1-enyl]benzaldehyde |
InChI |
InChI=1S/C10H10O/c1-2-3-9-4-6-10(8-11)7-5-9/h2-8H,1H3/b3-2- |
InChI Key |
KWWVKYPHFGKMCB-IHWYPQMZSA-N |
SMILES |
CC=CC1=CC=C(C=C1)C=O |
Synonyms |
Benzaldehyde, 4-(1-propenyl)-, (Z)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(Z)-prop-1-enyl]benzaldehyde can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with prop-1-enyl magnesium bromide (Grignard reagent) under controlled conditions. The reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The reaction proceeds as follows:
C6H5CHO+CH2=CHCH2MgBr→C6H5CH(CH2=CH2)OH→C6H5CH=CHCH2CHO
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of cinnamaldehyde. This process uses a palladium or platinum catalyst under high pressure and temperature to selectively hydrogenate the double bond, yielding the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-prop-1-enyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions with reagents such as hydroxylamine (NH2OH) to form oximes or with hydrazine (NH2NH2) to form hydrazones.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: NH2OH in aqueous or alcoholic solution, NH2NH2 in ethanol.
Major Products Formed
Oxidation: 4-[(Z)-prop-1-enyl]benzoic acid.
Reduction: 4-[(Z)-prop-1-enyl]benzyl alcohol.
Substitution: 4-[(Z)-prop-1-enyl]benzaldoxime, this compound hydrazone.
Scientific Research Applications
4-[(Z)-prop-1-enyl]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-[(Z)-prop-1-enyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Structural and Stereochemical Analogues
(a) 4-[(E)-Prop-1-enyl]benzaldehyde
- Structure : Differs only in the stereochemistry of the propenyl group (E-configuration).
- Properties : The E isomer typically exhibits higher thermal stability due to reduced steric hindrance between substituents. In NMR, the E configuration shows larger vicinal coupling constants ($J{H-H} \approx 15-16\ \text{Hz}$) compared to the Z isomer ($J{H-H} \approx 10-12\ \text{Hz}$) .
- Synthesis : Similar to the Z isomer but may require different reaction conditions (e.g., base catalysts) to favor trans addition.
(b) 4-(Dimethylamino)benzaldehyde
- Structure: Replaces the propenyl group with a dimethylamino (-N(CH₃)₂) substituent.
- Properties: The electron-donating amino group increases electron density on the aromatic ring, making the aldehyde less electrophilic. This compound is widely used in the synthesis of styryl dyes (e.g., : styrylthiopyrylium derivatives) .
- Applications : Key intermediate in cyanine dye synthesis and pharmaceutical precursors.
(c) 4-Hydroxybenzaldehyde
- Structure : Features a hydroxyl (-OH) group instead of the propenyl substituent.
- Properties : The hydroxyl group enhances solubility in polar solvents and participates in hydrogen bonding. It is a precursor to parabens (e.g., : propylparaben) and exhibits antioxidant activity .
Alkenyl-Substituted Aromatic Compounds
(a) Grecazine (4-Isopropyl-1-methyl-2-(prop-1-enyl)benzene)
- Structure : Benzene ring with isopropyl, methyl, and prop-1-enyl substituents. Lacks the aldehyde group.
- Properties: Used in fragrances for its earthy, herbaceous notes. The prop-1-enyl group contributes to volatility and odor profile .
- Comparison : Highlights the role of the aldehyde group in 4-[(Z)-prop-1-enyl]benzaldehyde’s reactivity, absent in Grecazine.
Physicochemical and Spectroscopic Comparison
| Compound | Substituent(s) | Configuration | Key Properties | Applications |
|---|---|---|---|---|
| This compound | Prop-1-enyl (para) | Z | Reactive aldehyde; conjugated alkene system | Organic synthesis, polymer chemistry |
| 4-[(E)-Prop-1-enyl]benzaldehyde | Prop-1-enyl (para) | E | Higher thermal stability; larger $J_{H-H}$ in NMR | Material science |
| 4-(Dimethylamino)benzaldehyde | -N(CH₃)₂ (para) | - | Electron-rich aromatic ring; reduced electrophilicity | Dye synthesis, pharmaceuticals |
| 4-Hydroxybenzaldehyde | -OH (para) | - | High polarity; hydrogen bonding capability | Antioxidants, preservatives |
| Grecazine | Prop-1-enyl, isopropyl, methyl | - | Volatile; herbaceous odor | Fragrance industry |
Spectroscopic Differentiation
- NMR: The Z isomer’s propenyl protons show characteristic NOESY correlations between the benzaldehyde proton and the propenyl methyl group, unlike the E isomer. COSY and HMBC correlations (as in ) resolve substitution patterns .
- IR: The aldehyde C=O stretch (~1700 cm⁻¹) is a key marker, absent in non-aldehyde analogs like Grecazine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
